N-(3-carbamoylthiophen-2-yl)benzo[d]thiazole-6-carboxamide
Description
Properties
IUPAC Name |
N-(3-carbamoylthiophen-2-yl)-1,3-benzothiazole-6-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9N3O2S2/c14-11(17)8-3-4-19-13(8)16-12(18)7-1-2-9-10(5-7)20-6-15-9/h1-6H,(H2,14,17)(H,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKYOYBKINBIIAT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C(=O)NC3=C(C=CS3)C(=O)N)SC=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9N3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-carbamoylthiophen-2-yl)benzo[d]thiazole-6-carboxamide typically involves multi-step organic reactions. One common method includes the formation of the thiophene ring followed by its functionalization and subsequent coupling with the benzothiazole ring. The reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure the desired product yield.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that optimize reaction conditions for higher yields and purity. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to enhance efficiency and consistency in production.
Chemical Reactions Analysis
Types of Reactions
N-(3-carbamoylthiophen-2-yl)benzo[d]thiazole-6-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield thiols or amines.
Scientific Research Applications
Anticancer Activity
N-(3-carbamoylthiophen-2-yl)benzo[d]thiazole-6-carboxamide has been evaluated for its anticancer properties. Research indicates that derivatives of benzothiazole, including this compound, exhibit cytotoxic effects against various cancer cell lines. For instance, studies have shown that related compounds demonstrate significant cytotoxicity against A549 (lung), MCF7 (breast), and HeLa (cervical) cancer cells with IC50 values ranging from 0.14 to 8.59 μM .
Case Study:
A study synthesized several benzothiazole derivatives and tested them against leukemia cell lines, revealing that certain compounds inhibited cell growth effectively, suggesting potential as lead compounds for cancer treatment .
Antimicrobial Activity
The compound has also been investigated for its antimicrobial properties. Although initial studies on related thiazole compounds showed limited activity against viruses and bacteria, newer derivatives have demonstrated promising antifungal activity. For example, some derivatives exhibited Minimum Inhibitory Concentration (MIC) values lower than those of established antifungal agents like ketoconazole .
Table: Antimicrobial Activity of Related Compounds
| Compound | MIC (mg/mL) | Activity Type |
|---|---|---|
| Compound 2d | 0.08–0.17 | Antifungal |
| Compound 3b | 0.06 | Antifungal |
| Ketoconazole | Variable | Reference Standard |
Synthetic Pathways
The synthesis of this compound involves several steps starting from readily available precursors. The synthetic route typically includes the formation of thiophene derivatives followed by coupling reactions with benzothiazole moieties.
General Synthetic Scheme:
- Synthesize thiophene derivative.
- React with carboxylic acid derivatives.
- Purify the final product through recrystallization or chromatography.
Mechanism of Action
The mechanism of action of N-(3-carbamoylthiophen-2-yl)benzo[d]thiazole-6-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Piperidine/Piperazine Derivatives
Compounds 8l , 8m , 8n , 9a , and 9b () share the benzothiazole-6-carboxamide core but differ in their position-2 substituents:
- 8l (3-carbamoylpiperidin-1-yl): 65% yield, 99.9% purity (HPLC tR = 5.54 min).
- 8m (4-hydroxypiperidin-1-yl): 46% yield, 96.2% purity (tR = 6.00 min).
- 8n (4-methylpiperidin-1-yl): 29% yield, 99.4% purity (tR = 7.49 min).
- 9a (1,3-diaminopropane): 62% yield, 99.8% purity (tR = 4.40 min).
Key Observations :
- Polar substituents (e.g., hydroxyl in 8m) reduce yield (46%) compared to non-polar groups (e.g., 8l, 65%), possibly due to steric or solubility challenges during synthesis.
- Piperidine-based analogs exhibit longer HPLC retention times (5.54–7.49 min), suggesting increased lipophilicity compared to 9a (tR = 4.40 min) with a flexible diaminopropane chain .
Heteroaryl-Substituted Derivatives
Compounds such as 8 () and 3s , 3t , 3u () incorporate heteroaryl groups at position 2:
- 8 (4-bromo-1H-pyrazol-1-yl pyridin-3-yl): Synthesized via SOCl2/DMF-mediated coupling, yielding colorless crystals (m.p. 247–248°C).
- 3s (4-aminophenyl): 47% yield, yellow solid.
- 3t (benzothiazol-2-yloxy aniline): 80% yield, yellow oil.
Key Observations :
- Pyridinyl-pyrazole substituents (8 ) result in higher melting points (247–248°C), indicative of crystalline stability, whereas 3t (oil) lacks rigidity due to the benzothiazolyloxy group .
- The target compound’s 3-carbamoylthiophene substituent may offer intermediate lipophilicity compared to bulky pyridinyl-pyrazole systems.
Sulfonamide-Linked Derivatives
Compounds 20–28 () feature sulfonamide or amino linkers at position 6:
- 22 (3-(pyridin-2-ylamino)propyl): White solid, >200°C m.p., 96% purity.
- 28 (4-(thiazol-2-ylsulfamoyl)phenyl): 20% yield, light orange solid (m.p. 180–182°C).
Key Observations :
- Sulfonamide derivatives exhibit high purity (>96%) due to optimized EDC/DMAP coupling conditions.
- 22 demonstrated promising BRAFV600E inhibition and antiproliferative activity in cancer cells, highlighting the importance of pyridinylamino substituents in enhancing bioactivity .
Disulfide-Linked Dimers
describes dimeric benzothiazole carboxamides (e.g., N,N’-(disulfanediylbis(ethane-2,1-diyl))bis(benzo[d]thiazole-6-carboxamide) ), which form disulfide bridges between two benzothiazole units. These compounds exhibit moderate yields (36–52%) and distinct HRMS profiles.
Key Observations :
- Dimeric structures may improve pharmacokinetic stability but reduce synthetic efficiency compared to monomeric analogs .
Comparative Data Table
†Predicted based on substituent logP contributions.
Biological Activity
N-(3-carbamoylthiophen-2-yl)benzo[d]thiazole-6-carboxamide is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and mechanisms of action, supported by various studies and data tables.
Synthesis
The synthesis of this compound typically involves the reaction of thiophene derivatives with benzo[d]thiazole intermediates. The general synthetic route may include the following steps:
- Formation of Thiophene Derivative : A carbamoyl group is introduced to a thiophene ring.
- Coupling Reaction : The thiophene derivative is coupled with benzo[d]thiazole using coupling agents (e.g., EDC, DMAP).
- Purification : The product is purified through recrystallization or chromatography.
Anticancer Properties
This compound has been evaluated for its anticancer potential against various cancer cell lines. Research indicates that derivatives of benzothiazole and thiophene exhibit significant cytotoxicity against human cancer cells.
- Case Study : A study demonstrated that compounds similar to this compound showed cytotoxic effects on leukemia cell lines with IC50 values ranging from 4 to 9 µM . This suggests a promising therapeutic index for further development.
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 1a | HL-60 | 5 |
| 1b | K562 | 7 |
| 1c | MCF7 | 6 |
Antimicrobial Activity
While some derivatives have shown antibacterial properties, specific studies on this compound reveal limited antimicrobial activity against Gram-positive and Gram-negative bacteria.
- Research Findings : In vitro tests indicated that while some compounds exhibited activity against Staphylococcus aureus and Escherichia coli, this compound did not demonstrate significant inhibition .
| Bacteria | Minimum Inhibitory Concentration (MIC, µg/mL) |
|---|---|
| Staphylococcus aureus | >100 |
| Escherichia coli | >100 |
The mechanism underlying the anticancer activity of this compound may involve the induction of apoptosis in cancer cells. Studies suggest that these compounds can disrupt cell cycle progression and promote programmed cell death through the activation of caspases and modulation of Bcl-2 family proteins .
Q & A
Q. What synthetic methodologies are most effective for preparing N-(3-carbamoylthiophen-2-yl)benzo[d]thiazole-6-carboxamide and its analogs?
The compound can be synthesized via carbodiimide-mediated coupling (e.g., EDC/HOBt) between a benzo[d]thiazole-6-carboxylic acid derivative and an aminothiophene carboxamide. For example, in structurally similar analogs, coupling reactions under argon using EDC, HOBt, and N-methylmorpholine in DMF yield carboxamide products with moderate to high purity after chromatographic purification . Optimization of reaction conditions (e.g., solvent, base, and stoichiometry) is critical to achieving yields >60% .
Q. How can NMR and HRMS be utilized to confirm the structural integrity of this compound?
- 1H/13C NMR : Key signals include the aromatic protons of the benzothiazole (δ ~7.5–8.5 ppm) and thiophene (δ ~6.5–7.5 ppm) moieties, along with carboxamide NH protons (δ ~10–12 ppm). For example, in compound analogs, the benzo[d]thiazole C-2 proton appears as a singlet at δ 8.08 ppm, while the thiophene carbamoyl NH2 group shows resonance at δ 8.83 ppm .
- HRMS : Exact mass analysis (e.g., [M+H]+) confirms molecular formula. A deviation <5 ppm from theoretical values is acceptable .
Q. What are the standard purity assessment protocols for this compound?
Purity is typically assessed via reverse-phase HPLC (C18 column, methanol/water gradient) with UV detection at 254 nm. For research-grade material, ≥95% purity is required, validated by LC-MS and elemental analysis .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies guide the optimization of this compound’s biological activity?
SAR analysis involves systematic modification of substituents on the benzothiazole and thiophene rings. For instance:
- Benzothiazole C-2 position : Substitution with bromine or amino groups (e.g., compound 7 in ) modulates electron density, affecting binding to targets like Hsp90 or kinases.
- Thiophene carbamoyl group : Replacing the carbamoyl with sulfonamide or ester groups alters solubility and target affinity .
- Bioisosteric replacements : Replacing the thiophene with isoxazole or pyridine rings can enhance metabolic stability .
Q. What experimental strategies resolve contradictions in reported biological activities across studies?
Discrepancies in activity (e.g., varying IC50 values) may arise from differences in assay conditions (pH, temperature) or cellular models. To address this:
- Standardized assays : Use isogenic cell lines and consistent enzyme sources (e.g., recombinant proteins).
- Counter-screening : Test against off-targets (e.g., human G6PD in ) to confirm selectivity.
- Physicochemical profiling : Measure logP, solubility, and plasma protein binding to correlate bioavailability with observed efficacy .
Q. How can molecular docking and kinetic studies elucidate the compound’s mechanism of action?
- Docking : Align the compound with target active sites (e.g., BRAFV600E or PfG6PD) using software like AutoDock. Key interactions include hydrogen bonding between the carboxamide and catalytic residues (e.g., Lys483 in BRAF) .
- Kinetic assays : Determine inhibition mode (competitive/uncompetitive) via Lineweaver-Burk plots. For example, compound ML276 in showed non-competitive inhibition of PfG6PD, suggesting allosteric modulation.
Q. What strategies mitigate low synthetic yields during scale-up?
- Catalyst optimization : Use CuBr2/t-BuOOH for bromination steps to improve regioselectivity and yield .
- Workflow adjustments : Implement flow chemistry for exothermic reactions (e.g., cyclization) to enhance reproducibility .
- Byproduct analysis : Employ LC-MS to identify side products (e.g., hydrolyzed intermediates) and adjust protecting groups .
Key Challenges and Solutions
- Low aqueous solubility : Introduce polar substituents (e.g., sulfonamide) or formulate with cyclodextrins .
- Metabolic instability : Replace labile groups (e.g., ester to amide) or use prodrug strategies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
